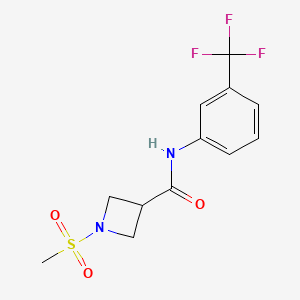

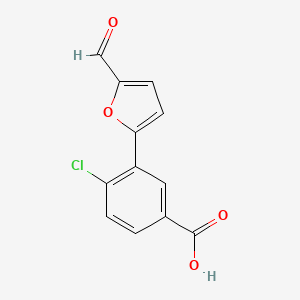

4-Chloro-3-(5-formylfuran-2-yl)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

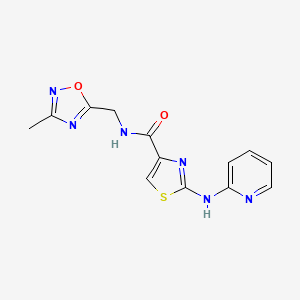

4-Chloro-3-(5-formylfuran-2-yl)benzoic acid is a chemical compound with the empirical formula C12H7ClO4 . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .

Molecular Structure Analysis

The molecular structure of this compound contains a total of 25 bonds, including 18 non-H bonds, 13 multiple bonds, 3 rotatable bonds, 2 double bonds, and 11 aromatic bonds . It also includes 1 five-membered ring, 1 six-membered ring, 1 aromatic carboxylic acid, and 1 aldehyde .Physical and Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 250.63 . The SMILES string representation of its structure is OC(=O)c1ccc(Cl)c(c1)-c2ccc(C=O)o2 .Applications De Recherche Scientifique

Synthesis and Characterization of Novel Compounds

Synthesis of Novel Antimicrobial Agents : One application of 4-Chloro-3-(5-formylfuran-2-yl)benzoic acid derivatives is in the synthesis of antimicrobial agents. A study demonstrated the synthesis of substituted (4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)methyl nitrite derivatives using 5-chloro-2-[(chloroacetyl)amino]benzoic acid. These compounds exhibited potential antibacterial and antifungal activities, highlighting the role of this compound derivatives in developing new antimicrobial treatments (Chaitanya, Guguloth, Damodhar, & An, 2017).

Fluorescent Chemosensors for Ion Detection : Another application is in the creation of fluorescent chemosensors for detecting ions like cyanide and mercury. A study introduced imidazole-based compounds derived from this compound that can act as reversible luminescent sensors. These sensors showed selective quenching of fluorescence in the presence of CN- ions and could be used for detecting Hg2+ ions, demonstrating the compound's role in environmental monitoring and safety (Emandi, Flanagan, & Senge, 2018).

Crystal Structure and DFT Study : The compound is also used in crystal structure and Density Functional Theory (DFT) studies. For example, a study involving the coupling reaction of 5-chloro-1,3,3-methylenindoline with 6-formyl-2,3-dimethoxy benzoic acid under solvent-free conditions. It provided insights into the molecular structure, intermolecular interactions, and π-π stacking in crystal structures (Sapari et al., 2019).

Water Purification Studies : Derivatives of this compound have been studied for their potential in water purification processes. A research on the purification of water using near-U.V. illuminated suspensions of titanium dioxide included derivatives of benzoic acid, such as 4-chlorophenol, indicating the significance of these compounds in environmental applications (Matthews, 1990).

Safety and Hazards

Propriétés

IUPAC Name |

4-chloro-3-(5-formylfuran-2-yl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClO4/c13-10-3-1-7(12(15)16)5-9(10)11-4-2-8(6-14)17-11/h1-6H,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPSDWOSTYMAMSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)C2=CC=C(O2)C=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2661709.png)

![4-Hydroxy-4-[5-(2-pyrimidinyl)-2-pyridyl]cyclohexanone](/img/structure/B2661728.png)

![2-chloro-N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)benzamide](/img/structure/B2661730.png)